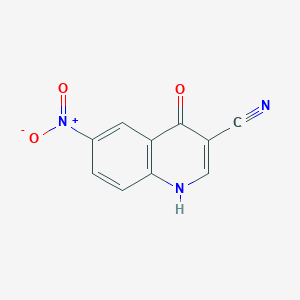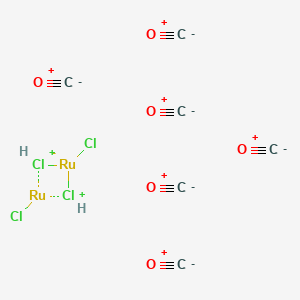
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Descripción general
Descripción
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5N3O3 and its molecular weight is 215.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has been studied in reactions with potassium cyanide and other compounds. For example, reactions with potassium cyanide in methanol solution have been explored, producing compounds like o-methoxyquinoline-carbonitrile and 1-aminosoxazoloquinoline (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969).
Spectroscopic Studies 2. Proton transfer reactions involving derivatives of this compound have been studied spectro-photometrically. These studies have contributed to the development of methods for determining the formation constants of the formed complexes and proposed methods for quantitative determination (Alghanmi, Mekheimer, & Habeeb, 2012).
Electrochemical and Photochemical Properties 3. The electrochemical behaviors of derivatives, including this compound, have been studied using techniques like polarography and cyclic voltammetry. These studies provide insights into the electron transfer processes in these compounds (Stradiņš, Baumane, Vigante, & Duburs, 2001).
Pharmaceutical Applications 4. Research on the synthesis of this compound derivatives has revealed potential antimicrobial properties. This includes exploring various derivatives for their antibacterial activities (Glushkov, Marchenko, & Levshin, 1997).
Photoinduced Generation of Radical Species 5. Studies on 6-nitroquinolone derivatives, including this compound, have investigated their ability to photoinduce generation of non-persistent radical species. This research contributes to the understanding of photochemical properties and potential applications in photoactivation processes (Hricovíni, Dvoranová, Barbieriková, Jantová, Bella, Šoral, & Brezová, 2017).
Optoelectronic and Charge Transport Properties 6. Derivatives of this compound have been studied for their optoelectronic, nonlinear, and charge transport properties. This includes an in-depth study of structural, electronic, and optical properties, providing valuable data for potential applications in materials science (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Mecanismo De Acción
Target of Action
Similar compounds like 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile are known to inhibit the epidermal growth factor receptor (egf-r) kinase .
Mode of Action
It is proposed that similar quinoline-3-carbonitriles bind in a manner where a water molecule is displaced by the cyano group, which interacts with a specific threonine residue .
Propiedades
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXIFBGEDRCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)





![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)



